molecular formula C9H12BFO3 B1391347 (4-(3-Fluoropropoxy)phenyl)boronic acid CAS No. 958453-57-1

(4-(3-Fluoropropoxy)phenyl)boronic acid

Cat. No. B1391347
M. Wt: 198 g/mol
InChI Key: XMERFSIIVVHKCQ-UHFFFAOYSA-N
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Description

“(4-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C9H12BFO3, an average mass of 197.999 Da, and a monoisotopic mass of 198.086349 Da .


Molecular Structure Analysis

The molecular structure of “(4-(3-Fluoropropoxy)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is further substituted with a fluoropropoxy group .


Chemical Reactions Analysis

Boronic acids, including “(4-(3-Fluoropropoxy)phenyl)boronic acid”, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .

Safety And Hazards

Boronic acids, including “(4-(3-Fluoropropoxy)phenyl)boronic acid”, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, and the development of therapeutics . The unique properties of boronic acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates . Therefore, it is expected that the study and application of boronic acids, including “(4-(3-Fluoropropoxy)phenyl)boronic acid”, will continue to grow in the future.

properties

IUPAC Name

[4-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMERFSIIVVHKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669701
Record name [4-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Fluoropropoxy)phenyl)boronic acid

CAS RN

958453-57-1
Record name [4-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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